Cas no 2801-10-7 (Methanethioamide,1,1'-trithiobis[N,N-dimethyl-)

Methanethioamide,1,1'-trithiobis[N,N-dimethyl- structure
2801-10-7 structure
Product Name:Methanethioamide,1,1'-trithiobis[N,N-dimethyl-
Numero CAS:2801-10-7
MF:C6H12N2S5
MW:272.497874259949
CID:262194
PubChem ID:225652
Update Time:2025-04-19

Methanethioamide,1,1'-trithiobis[N,N-dimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • AC1L5E70
    • AC1Q7ETS
    • AR-1L7877
    • Bis-(dimethyl-thiocarbamoyl)-trisulfan
    • CTK4G0622
    • NSC15256
    • Tetramethylthiuram trisulfide
    • Tetramethyl-thiuramtrisulfid
    • Trisulfide, bis(dimethylthiocarbamoyl)
    • TRISULFIDE, BIS((DIMETHYLAMINO)THIOXOMETHYL)
    • N(1),N(1),N(3),N(3)-Tetramethyl-1,3-trisulfanedicarbothioamide
    • N~1~,N~1~,N~3~,N~3~-Tetramethyl-1,3-trisulfanedicarbothioamide
    • .ALPHA.,.ALPHA.'-TRITHIOBIS(N,N-DIMETHYLTHIOFORMAMIDE)
    • 1,1'-TRITHIOBIS(N,N-DIMETHYLMETHANETHIOAMIDE)
    • Trisulfide, {bis[(dimethylamino)thioxomethyl]}
    • DTXSID20182291
    • NSC-15256
    • 2801-10-7
    • SCHEMBL11010132
    • (dimethylcarbamothioyldisulfanyl) N,N-dimethylcarbamodithioate
    • .Alpha.,.alpha.'-Trithiobis-(N-dimethylthioformamide)
    • 29BEM98SGB
    • Formamide, {1,1'-trithiobis[N,N-dimethylthio-}
    • Trisulfide, bis[(dimethylamino)thioxomethyl]
    • NSC 15256
    • METHANETHIOAMIDE, 1,1'-TRITHIOBIS(N,N-DIMETHYL-
    • UNII-29BEM98SGB
    • Formamide,1'-trithiobis[N,N-dimethylthio-
    • FORMAMIDE, 1,1'-TRITHIOBIS(N,N-DIMETHYLTHIO-
    • Methanethioamide,1,1'-trithiobis[N,N-dimethyl-
    • Inchi: 1S/C6H12N2S5/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3
    • Chiave InChI: POGCDSBCFBBVFJ-UHFFFAOYSA-N
    • Sorrisi: S(C(N(C)C)=S)SSC(N(C)C)=S

Proprietà calcolate

  • Massa esatta: 271.96066
  • Massa monoisotopica: 271.96040426g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 147Ų

Proprietà sperimentali

  • PSA: 6.48
  • LogP: 2.70900
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd